molecular formula C11H12BrNO3 B8128725 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene

1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene

Cat. No.: B8128725
M. Wt: 286.12 g/mol
InChI Key: CDMNTCAZAHALMK-UHFFFAOYSA-N
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Description

1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene is a substituted benzene derivative featuring a bromine atom at position 1, a cyclopropylmethoxy group at position 5, a methyl group at position 2, and a nitro group at position 4. Its molecular formula is C₁₁H₁₂BrNO₃, with a calculated molecular weight of ~286.14 g/mol. The cyclopropylmethoxy group introduces steric bulk and moderate electron-donating effects via the ether oxygen, while the nitro group at position 4 is strongly electron-withdrawing. This combination creates a unique electronic environment, influencing reactivity in substitution and reduction reactions.

Properties

IUPAC Name

1-bromo-5-(cyclopropylmethoxy)-2-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-4-10(13(14)15)11(5-9(7)12)16-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMNTCAZAHALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-nitrophenol and cyclopropylmethanol.

    Bromination: The phenol group is first protected, and then the aromatic ring undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Cyclopropylmethoxylation: The protected phenol is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the cyclopropylmethoxy group.

    Deprotection: Finally, the protecting group is removed to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.

Chemical Reactions Analysis

1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene can undergo various chemical reactions:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.

Scientific Research Applications

1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery and development.

    Materials Science: It can be used in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene depends on its specific application and the nature of its interactions with other molecules. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The presence of functional groups like the nitro and bromine atoms can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences & Implications
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene C₁₁H₁₂BrNO₃ ~286.14 Br (1), CH₃ (2), NO₂ (4), OCH₂C₃H₅ (5) Reference compound. Steric bulk from cyclopropylmethoxy may hinder nucleophilic substitution compared to smaller alkoxy groups.
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (1400644-63-4) C₁₀H₉BrClNO₃ 306.54 Br (1), Cl (2), NO₂ (4), OCH₂C₃H₅ (5) Chlorine at position 2 (electron-withdrawing) vs. methyl (electron-donating). Likely alters regioselectivity in electrophilic substitution reactions.
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene C₇H₅BrFNO₃ 266.03 Br (1), F (4), OCH₃ (2), NO₂ (5) Nitro at position 5 instead of 4. Fluorine’s strong electron-withdrawing effect may increase acidity of adjacent protons compared to cyclopropylmethoxy.
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene C₁₁H₁₅BrO 243.14 Br (1), isopropyl (5), OCH₃ (4), CH₃ (2) Lacks nitro group; isopropyl substituent enhances lipophilicity. Potential use in hydrophobic matrices or as a building block for non-polar agrochemicals.

Structural and Electronic Effects

  • Nitro Group Position : In the target compound, the nitro group at position 4 creates meta-directing effects, whereas its presence at position 5 in ’s compound leads to different reaction pathways .
  • Cyclopropylmethoxy vs.
  • Halogen Effects : Replacing chlorine () with methyl (target) shifts the electronic profile from electron-withdrawing to electron-donating at position 2, altering the ring’s overall electron density and reactivity .

Hazard Profiles

  • Compounds with nitro groups (e.g., ’s 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene) often exhibit hazards such as H302 (harmful if swallowed) and H335 (respiratory irritation) due to nitro-associated toxicity . The target compound likely shares similar risks.
  • Bromine and aromatic ethers (e.g., cyclopropylmethoxy) may contribute to H315 (skin irritation) and H319 (eye irritation) , as seen in analogs .

Biological Activity

1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom, a nitro group, and a cyclopropylmethoxy substituent, suggests possible biological activities. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on existing literature.

Synthesis Methods

The synthesis of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene involves several steps:

  • Starting Materials : The synthesis begins with 2-methyl-4-nitrophenol and cyclopropylmethanol.
  • Bromination : The phenolic hydroxyl group is protected, followed by bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Cyclopropylmethoxylation : The protected phenol is reacted with cyclopropylmethanol in the presence of a base like potassium carbonate.
  • Deprotection : Finally, the protecting group is removed to yield the target compound.

The biological activity of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene is largely influenced by its functional groups:

  • Nitro Group : Often associated with antimicrobial and anticancer activities due to its ability to undergo reduction to form reactive intermediates.
  • Bromine Atom : Can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

The compound may interact with various biological targets, including enzymes and receptors, modulating their activity through binding or inhibition.

Antimicrobial Activity

The nitro group in 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene has been linked to antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, suggesting that this compound could exhibit similar effects.

Anticancer Potential

Research indicates that related nitro-substituted compounds possess anticancer properties. For instance, studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Comparative Analysis

A comparative analysis of 1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzene with similar compounds reveals differences in biological activity based on structural variations:

Compound NameStructure FeaturesBiological Activity
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitro-benzeneNitro group, BrominePotential antimicrobial and anticancer
1-Bromo-4-fluoro-2-methyl-5-nitrobenzeneFluoro group instead of cyclopropylAntimicrobial activity reported
1-Bromo-5-cyclopropyl-2-methoxy-4-nitrobenzeneMethoxy instead of cyclopropylmethoxyVarying reactivity and bioactivity

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